molecular formula C25H19FN2O B2899779 1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole CAS No. 537701-87-4

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole

Cat. No.: B2899779
CAS No.: 537701-87-4
M. Wt: 382.438
InChI Key: MUBQCJSAPLHTJN-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring

Mechanism of Action

Target of Action

The primary targets of Oprea1_175224 are yet to be definitively identified. It is known that many indole derivatives, which share a similar structure with oprea1_175224, bind with high affinity to multiple receptors . This suggests that Oprea1_175224 may also interact with multiple targets, potentially contributing to its biological activity.

Mode of Action

The exact mode of action of Oprea1_175224 is currently unknown. Based on the structure and known activities of similar compounds, it is likely that oprea1_175224 interacts with its targets by binding to their active sites, thereby modulating their function . This interaction could result in changes to cellular processes, potentially leading to the observed biological effects of the compound.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Oprea1_175224 may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that Oprea1_175224 has multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 1-naphthol in the presence of a base to form 4-fluorobenzyl naphthyl ether. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the final benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazole derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole
  • 1-[(4-bromophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole
  • 1-[(4-methylphenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole

Uniqueness

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O/c26-20-14-12-18(13-15-20)16-28-23-10-4-3-9-22(23)27-25(28)17-29-24-11-5-7-19-6-1-2-8-21(19)24/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBQCJSAPLHTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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